Compound Description: This class of compounds represents novel arylacetamides designed as glucokinase activators. They share a common structure featuring an aminothiazole ring linked to an aryl group and a tetrahydro-2H-pyran-4-yl propanamide moiety. Substitutions at the C5 position of the aminothiazole ring are a key focus for modulating their glucokinase binding and activation properties. []
Relevance: These compounds share the core structure of a tetrahydro-2H-pyran-4-yl attached to a propanamide group with 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile. The presence of the aminothiazole and aryl groups introduces additional structural complexity but maintains the relevance in terms of shared molecular fragments. []
Compound Description: This compound features a dihydrobenzothiazine moiety linked to a propanenitrile group. The crystal structure reveals a folded conformation for the dihydrobenzothiazine unit and the formation of hydrogen bond-mediated dimers and ribbons within the crystal lattice. []
Relevance: This compound shares the propanenitrile functional group with 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile. The distinct cyclic structures connected to the propanenitrile highlight the exploration of diverse molecular frameworks while maintaining a common functional element. []
Compound Description: GW788388 is a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor. This compound exhibits antifibrotic activity and was investigated for its therapeutic potential in treating fibrotic diseases. []
Relevance: This compound shares the tetrahydro-2H-pyran-4-yl group directly attached to an amide nitrogen with 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile. This structural similarity links these compounds, despite the distinct chemical classes represented by the remaining molecular fragments. []
Compound Description: PF-04447943 is a selective and brain-penetrant phosphodiesterase 9A (PDE9A) inhibitor investigated for cognitive disorders. Its development involved structure-based design targeting the PDE9A catalytic site and optimizing its pharmacokinetic properties. []
Relevance: This compound, like GW788388, also shares the tetrahydro-2H-pyran-4-yl group directly linked to a nitrogen within a larger heterocyclic system. This common structural feature connects it with 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile, demonstrating the diverse applications of this specific molecular fragment in medicinal chemistry. []
Compound Description: RAF709 is a potent, selective, and efficacious B/C RAF inhibitor developed for targeting RAS mutant cancers. A key aspect of its development involved optimizing its solubility while maintaining potency against KRAS mutant tumor cell lines. []
Relevance: This compound contains a tetrahydro-2H-pyran-4-yl group, although linked through an oxygen atom instead of directly to the amide nitrogen as seen in 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile. This subtle difference in connectivity highlights the exploration of diverse chemical modifications around the tetrahydro-2H-pyran-4-yl scaffold in medicinal chemistry endeavors. []
Compound Description: This compound is a highly selective PDE10A inhibitor derived from structural modifications of the PDE5 inhibitor avanafil. It demonstrated efficacy in preclinical models of psychosis and exhibited favorable brain penetration properties. []
Relevance: This compound shares the direct attachment of a tetrahydro-2H-pyran-4-yl group to an amide nitrogen with 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile, as observed in GW788388 and PF-04447943. The recurring use of this structural motif in developing biologically active compounds suggests its potential significance in modulating pharmacological properties. []
Compound Description: MTTOTHP served as a model compound in a study employing X-ray diffraction and computational methods to analyze the charge density and electronic structure of the nitrogen-oxygen bond, which is crucial for understanding its photochemical properties related to free oxygen radical generation. []
Relevance: While not directly analogous to 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile, MTTOTHP incorporates a tetrahydro-2H-pyran ring system, though connected through a different position (2-yl instead of 4-yl) and via an oxygen linkage. This highlights the broader relevance of tetrahydropyran derivatives in chemical research beyond the specific compounds discussed here. []
Compound Description: CJ-13,454 is an orally active 5-lipoxygenase (5-LO) inhibitor with improved pharmacokinetic and toxicological properties compared to its predecessor CJ-12,918. Structural modifications, particularly replacing a methoxy group with a carboxamide, led to enhanced metabolic stability and bioavailability. []
Relevance: This compound, along with its predecessor CJ-12,918, features a tetrahydro-2H-pyran ring system as a core structural component. Although the substitution pattern and overall molecular framework differ from 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile, the presence of this shared ring system signifies their connection within a broader chemical space encompassing tetrahydropyran derivatives. []
Compound Description: This compound represents a key intermediate in developing dual 5-LOX (5-lipoxygenase)/COX-2 (cyclooxygenase-2) inhibitors. Its crystal structure reveals the presence of hydrogen bonding and pi-pi interactions contributing to the crystal packing. []
Relevance: Similar to CJ-13,454, this compound incorporates a tetrahydro-2H-pyran ring system, further emphasizing the prevalence of this structural motif in medicinal chemistry, particularly in designing enzyme inhibitors. The distinct substitution pattern and presence of other heterocyclic groups highlight the diversity within this chemical class while maintaining a connection to 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile through the shared tetrahydropyran moiety. []
Compound Description: This compound, alongside 7-(4′-fluoro-3,3′,5-trimethyl[1,1′-biphenyl]-2-yl)-3-hydroxy-5-oxo-5-13C-heptanoic acid, is recognized as a potent HMG-CoA reductase inhibitor. The incorporation of a 13C label facilitates investigations into their interactions with the target enzyme using NMR techniques. []
Relevance: This compound features a tetrahydro-2H-pyran-2-one ring system, closely related to the tetrahydro-2H-pyran-4-yl structure present in 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile. The presence of a carbonyl group (C=O) at position 2 of the ring in this compound introduces a structural variation while maintaining a close relationship to the target compound through the shared tetrahydropyran scaffold. []
(2s, 3r, 4r, 5s, 6r)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol L-proline and cocrystal of citric acid
Compound Description: This compound, specifically its cocrystal with citric acid, is investigated for its potential in treating glucose-related disorders, including type 2 diabetes mellitus and metabolic syndrome. Its therapeutic relevance stems from its ability to modulate glucose metabolism. []
Relevance: This compound includes a tetrahydro-2H-pyran ring system within its complex structure, further emphasizing the widespread use of this scaffold in medicinal chemistry research. Though structurally distinct from 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile in terms of its substituents and overall framework, the presence of the tetrahydropyran moiety highlights a common structural feature connecting these molecules within the broader context of drug discovery and development. []
4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol
Compound Description: This compound, a hydroquinone analog, acts as an effective tyrosinase inhibitor and has potential applications as a cosmetic additive for skin lightening. Its synthesis involves a multistep process starting from hydroquinone. []
Relevance: This compound contains a tetrahydro-2H-pyran-2-yl group connected through an oxygen atom. Despite the difference in connectivity compared to 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile, the presence of the tetrahydro-2H-pyran ring system reinforces its significance as a building block in various chemical applications, including medicinal chemistry and materials science. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.